molecular formula C20H25N5O2 B2961495 3,7-dimethyl-1-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919020-20-5

3,7-dimethyl-1-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2961495
CAS RN: 919020-20-5
M. Wt: 367.453
InChI Key: LMUZBMZQRBQMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyl-1-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and chemical reactions of purine derivatives have been a subject of study, focusing on regioselective amination and the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives as ABC ring models of saframycins has been reported, demonstrating the versatility of purine-based compounds in chemical synthesis (Saito et al., 1997).

Biological Activity

  • Studies have shown the development of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, for their antiasthmatic activity. These compounds have been synthesized, characterized, and screened for vasodilator activity, highlighting the potential therapeutic applications of purine derivatives (Bhatia et al., 2016).
  • Another research area involves the design and synthesis of purine-connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. These compounds target MurB, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects, indicating the potential of purine derivatives in developing anti-tuberculosis agents (Konduri et al., 2020).

Mechanistic Investigations and Drug Design

  • The synthesis and applications of [1-(15)N]-labeled compounds for mechanistic investigations have been explored. For example, [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide has been prepared for use in mechanistic studies, offering insights into the interactions and reactions of purine derivatives (Sako et al., 2000).

properties

IUPAC Name

3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-7-9-15(10-8-14)13-25-18(26)16-17(23(3)20(25)27)21-19(22(16)2)24-11-5-4-6-12-24/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUZBMZQRBQMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N4CCCCC4)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dimethyl-1-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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